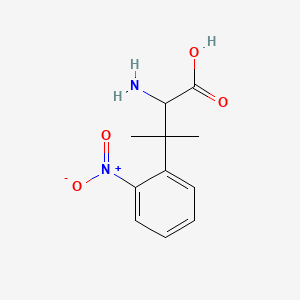
2-Amino-3-methyl-3-(2-nitrophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Amino-3-methyl-3-(2-nitrophenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the Ullmann type aryl amination reaction with aryl halides . This reaction typically requires a copper catalyst and proceeds under mild conditions. Another approach involves the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts to achieve the desired product.
Chemical Reactions Analysis
2-Amino-3-methyl-3-(2-nitrophenyl)butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in substitution reactions with halides and other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-3-methyl-3-(2-nitrophenyl)butanoic acid has found applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules In medicine, this compound is being explored for its potential therapeutic properties, including its use as a precursor for drug development. Additionally, it has industrial applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-3-(2-nitrophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites . It may also interact with cellular receptors and signaling pathways, modulating biological processes at the molecular level. The exact mechanism of action depends on the specific context and application of the compound.
Comparison with Similar Compounds
2-Amino-3-methyl-3-(2-nitrophenyl)butanoic acid can be compared with other similar compounds, such as 3-Aminobutanoic acid and 2-Amino-3-methylbutanoic acid . While these compounds share some structural similarities, this compound is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-amino-3-methyl-3-(2-nitrophenyl)butanoic acid |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,9(12)10(14)15)7-5-3-4-6-8(7)13(16)17/h3-6,9H,12H2,1-2H3,(H,14,15) |
InChI Key |
IPCHZWSLZNNSLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1[N+](=O)[O-])C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















